

Comparative Selectivity Profiling of PF-05020182 Against a Panel of Ion Channels

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Compound of Interest

Compound Name: PF-05020182

Cat. No.: B609950

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A comprehensive analysis of the ion channel selectivity of the Kv7 channel opener **PF-05020182** reveals a focused activity profile with notable differences when compared to other modulators of the same target class. This guide provides a detailed comparison of **PF-05020182** with other well-characterized Kv7 channel openers, including retigabine, flupirtine, ICA-27243, and BMS-204352, supported by available experimental data and detailed methodologies.

This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of **PF-05020182**'s performance and potential applications in neuroscience and pharmacology research.

Summary of Quantitative Selectivity Data

The following table summarizes the reported potency (EC50 or IC50) of **PF-05020182** and its comparators against a panel of key ion channels. This data highlights the distinct selectivity profiles of these compounds.

Ion Channel	PF-05020182 (EC50/IC50 in μM)	Retigabine (EC50/IC50 in μM)	Flupirtine (EC50/IC50 in μM)	ICA-27243 (EC50/IC50 in μM)	BMS-204352 (EC50/IC50 in μM)
Kv7.2/7.3	0.334[1]	~1.6[2]	~10	0.38[3]	Activator
Kv7.4	0.625[1]	>1	~10	>7.6	Activator
Kv7.3/7.5	0.588[1]	>1	~10	>38	Activator
Kv7.5	Inactive	>1	~10	Inactive	Activator
GABA-A Receptor	Not reported	Modulator	Modulator	Inactive	Negative Modulator
NMDA Receptor	Not reported	Not reported	Antagonist (IC50 = 182.1)	Not reported	Not reported
BK Channel	Not reported	Not reported	Not reported	Not reported	Opener
Nav Channels	Not reported	Low Affinity	Low Affinity	Inactive	Not reported
Cav Channels	Not reported	Low Affinity	Low Affinity	Not reported	Not reported
hERG Channel	Not reported	Low Affinity	Not reported	Not reported	Not reported

Note: "Activator" or "Opener" indicates that the compound enhances channel activity, but a specific EC50 value was not available in the searched literature. "Inactive" indicates no significant effect at tested concentrations. Blank cells indicate no data was found in the performed searches.

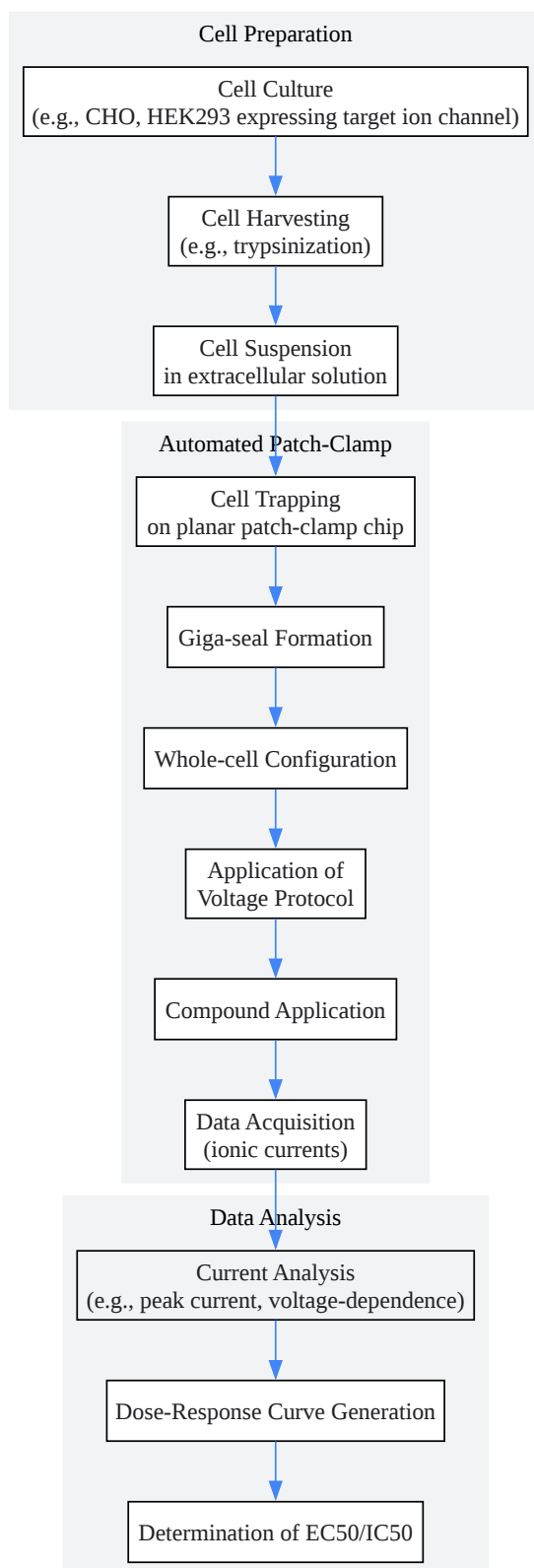
Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: automated patch-clamp electrophysiology and thallium flux assays. These techniques are standard in the field for assessing the activity of compounds on ion channels.

Automated Patch-Clamp Electrophysiology

This technique allows for the high-throughput screening of ion channel modulators by measuring the electrophysiological responses of cells expressing the target ion channel.

Experimental Workflow:



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Automated patch-clamp electrophysiology workflow.

Detailed Method:

- **Cell Culture:** Mammalian cells (e.g., CHO or HEK293) stably or transiently expressing the ion channel of interest are cultured under standard conditions.
- **Cell Preparation:** On the day of the experiment, cells are harvested, washed, and resuspended in an appropriate extracellular solution.
- **Automated Patch-Clamp Procedure:**
 - The cell suspension and test compounds are loaded into a multi-well plate.
 - The automated patch-clamp system aspirates cells and positions them over apertures in a planar patch-clamp chip.
 - A giga-ohm seal is formed between the cell membrane and the aperture.
 - The membrane patch under the aperture is ruptured to achieve the whole-cell configuration.
 - Specific voltage protocols are applied to the cell to elicit ion channel currents.
 - Test compounds are applied at various concentrations, and the resulting changes in ion channel currents are recorded.
- **Data Analysis:** The recorded currents are analyzed to determine the effect of the compound on channel activity. Dose-response curves are generated to calculate EC50 or IC50 values.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method for screening modulators of potassium channels. It utilizes the permeability of potassium channels to thallium ions (Tl⁺).

Signaling Pathway:



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Signaling pathway of a Kv7 channel opener.

Detailed Method:

- **Cell Plating:** Cells expressing the target potassium channel are plated in multi-well plates.
- **Dye Loading:** The cells are loaded with a thallium-sensitive fluorescent dye.
- **Compound Incubation:** The cells are incubated with the test compound at various concentrations.
- **Thallium Stimulation and Detection:** A stimulus buffer containing thallium is added to the wells. As thallium ions flow into the cells through open potassium channels, they bind to the intracellular dye, causing an increase in fluorescence.
- **Data Analysis:** The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the potassium channel activity. EC50 or IC50 values are determined from dose-response curves.

Conclusion

PF-05020182 is a potent activator of Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels. Its selectivity profile appears to be more focused on the Kv7 family compared to older drugs like flupirtine and retigabine, which also exhibit significant activity at other neurotransmitter receptors. Compared to the highly selective Kv7.2/7.3 opener ICA-27243, **PF-05020182** shows a broader activity across different Kv7 subtypes. BMS-204352 also activates a range of Kv7 subtypes but is additionally a known opener of BK channels. The provided data and protocols offer a framework for the continued investigation and characterization of **PF-05020182** and other ion channel modulators. Further comprehensive screening against a wider panel of ion channels would be beneficial to fully delineate the selectivity profile of **PF-05020182**.

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